N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide
Description
N-[4-(4-Ethylphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide is a heterocyclic compound featuring a thiazole ring substituted with a 4-ethylphenyl group and a pyridine-3-carboxamide moiety.
Properties
IUPAC Name |
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c1-2-12-5-7-13(8-6-12)15-11-22-17(19-15)20-16(21)14-4-3-9-18-10-14/h3-11H,2H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRMHIRNLUCGNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide typically involves the reaction of 4-ethylphenyl isothiocyanate with 2-aminopyridine-3-carboxamide under appropriate conditions. The reaction is carried out in the presence of a base such as triethylamine in a suitable solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Chemical Reactions Analysis
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The thiazole ring can undergo electrophilic substitution reactions at the C-2 and C-5 positions. .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for the development of new therapeutic agents.
Medicine: It has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of cancer cells.
Industry: Thiazole derivatives are used in the production of dyes, pigments, and photographic sensitizers
Mechanism of Action
The mechanism of action of N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to the suppression of cell growth and proliferation. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide
- Structural Difference : Fluorine replaces the ethyl group on the phenyl ring.
- Impact : The electron-withdrawing fluorine atom increases polarity and metabolic stability compared to the ethyl group. Fluorinated analogs often exhibit enhanced target binding due to stronger electrostatic interactions, but reduced lipophilicity may limit bioavailability .
N-{4-[(1,3-Thiazol-2-yl)sulfamoyl]phenyl}pyridine-3-carboxamide
- Structural Difference : A sulfamoyl group bridges the phenyl and thiazole rings.
- The ethylphenyl variant lacks this group, favoring hydrophobic interactions .
Core Heterocycle Modifications
N-(4-Methylthiazol-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide
- Structural Difference : Pyridazine replaces pyridine, and a pyrrolidine group is added.
- Impact : Pyridazine’s electron-deficient nature enhances reactivity toward nucleophiles, while pyrrolidine improves solubility via nitrogen lone pairs. The ethylphenyl-pyridine variant may exhibit greater aromatic stacking but reduced solubility .
1-[6-(4-Chlorophenyl)pyridazin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide
- Structural Difference : Piperidine replaces pyridine, and a chlorophenyl group is present.
- Impact : Piperidine introduces basicity (pKa ~11), influencing pH-dependent solubility. The chloro substituent offers steric bulk and electronegativity, contrasting with ethyl’s hydrophobicity .
Functional Group Comparisons
N-[2-(4-Methyl-1,3-thiazol-2-yl)ethyl]-5-oxo-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide
- Structural Difference : A pyrrolidine-5-one ring replaces pyridine, and trifluorophenyl is present.
- Impact : The trifluorophenyl group enhances metabolic resistance and target affinity via strong C-F bonds. The ethylphenyl variant may have shorter metabolic half-life but better membrane diffusion .
Unique Attributes of N-[4-(4-Ethylphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide
- Lipophilicity : The ethyl group balances hydrophobicity and steric bulk, optimizing membrane permeability without excessive LogP (>5) .
- Synthetic Accessibility : Ethylphenyl-thiazole synthesis avoids the complexity of sulfamoyl or piperidine groups, enabling scalable production .
- Versatility : The pyridine carboxamide moiety allows for derivatization (e.g., esterification, amidation) to fine-tune pharmacokinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
